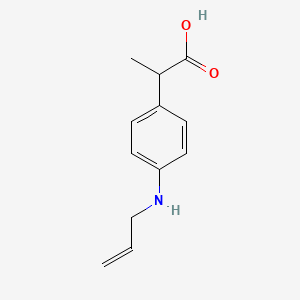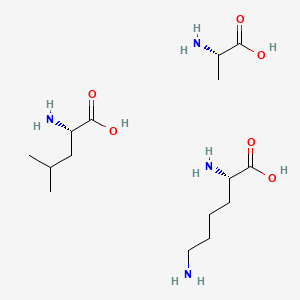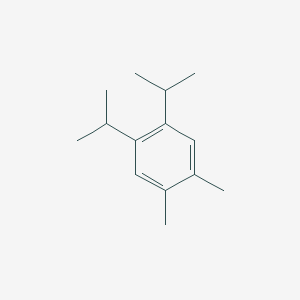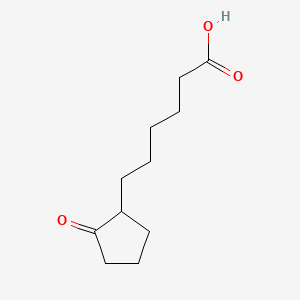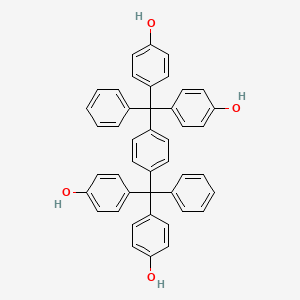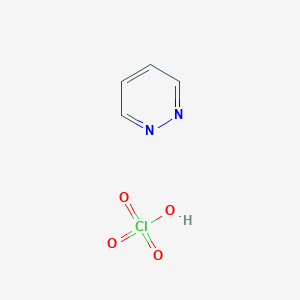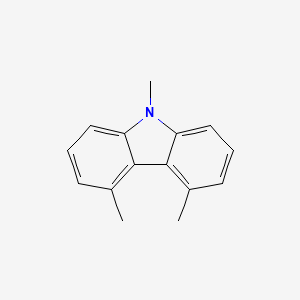
4,5,9-Trimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,9-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions: 4,5,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4,5,9-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . This electron transfer is crucial for its biological and chemical activities.
Comparison with Similar Compounds
9H-Carbazole: The parent compound with a similar tricyclic structure but without the methyl substitutions.
3,6-Dimethylcarbazole: Another derivative with methyl groups at different positions, affecting its chemical properties and applications.
Polycarbazole: A polymeric form of carbazole with enhanced electrical and optoelectronic properties.
Uniqueness: 4,5,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which enhance its stability, reactivity, and potential applications in various fields. The presence of methyl groups at the 4, 5, and 9 positions provides distinct electronic and steric effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51640-68-7 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4,5,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-6-4-8-12-14(10)15-11(2)7-5-9-13(15)16(12)3/h4-9H,1-3H3 |
InChI Key |
WDHWBFQZGZCIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C3=CC=CC(=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


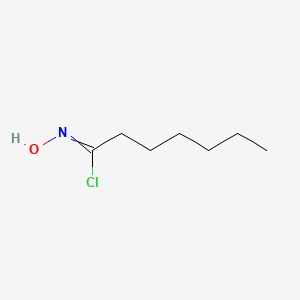

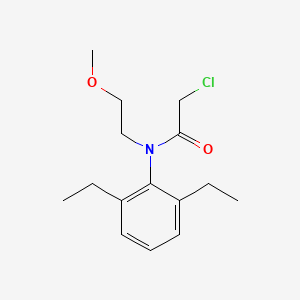
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
